![molecular formula C16H19NSe B14207611 Benzenemethanamine, N-[2-(phenylseleno)propyl]- CAS No. 831200-62-5](/img/structure/B14207611.png)
Benzenemethanamine, N-[2-(phenylseleno)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, N-[2-(phenylseleno)propyl]- is an organic compound with the molecular formula C16H19NSe This compound features a benzenemethanamine backbone with a phenylseleno group attached to a propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-[2-(phenylseleno)propyl]- typically involves the reaction of benzenemethanamine with a phenylseleno compound under controlled conditions. One common method includes the use of a selenation reagent such as diphenyl diselenide in the presence of a base like sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanamine, N-[2-(phenylseleno)propyl]- undergoes various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide intermediates.
Reduction: Reduction reactions can convert the selenoxide back to the selenide form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylseleno group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under appropriate conditions to achieve substitution.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Regeneration of the selenide form.
Substitution: Various substituted benzenemethanamine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, N-[2-(phenylseleno)propyl]- has several applications in scientific research:
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of Benzenemethanamine, N-[2-(phenylseleno)propyl]- involves its interaction with molecular targets through the selenium atom. Selenium can participate in redox reactions, influencing various biological pathways. The compound may exert its effects by modulating oxidative stress and interacting with specific enzymes and proteins involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanamine, N-methyl-: Similar structure but with a methyl group instead of the phenylseleno group.
Benzenemethanamine, N-phenyl-: Lacks the selenium atom, making it less reactive in redox reactions.
Uniqueness
Benzenemethanamine, N-[2-(phenylseleno)propyl]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical reactivity and potential biological activity. The selenium atom plays a crucial role in its redox properties and interactions with biological targets, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
831200-62-5 |
|---|---|
Molekularformel |
C16H19NSe |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
N-benzyl-2-phenylselanylpropan-1-amine |
InChI |
InChI=1S/C16H19NSe/c1-14(18-16-10-6-3-7-11-16)12-17-13-15-8-4-2-5-9-15/h2-11,14,17H,12-13H2,1H3 |
InChI-Schlüssel |
LFFGRFPDTQWPGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNCC1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


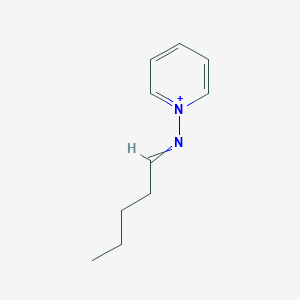
![Methyl 3-{3-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate](/img/structure/B14207529.png)
![3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide](/img/structure/B14207540.png)

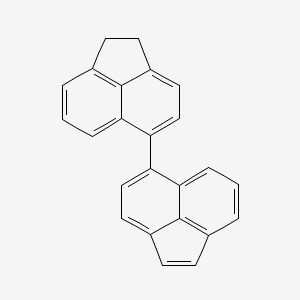
![Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-YL]silane](/img/structure/B14207559.png)
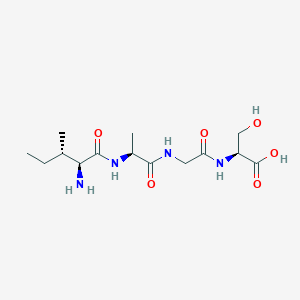
![N-[1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207567.png)
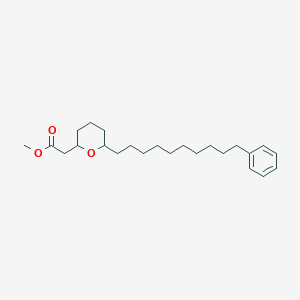
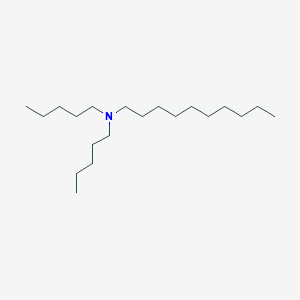
![2-{[4-(Dimethylamino)phenyl]ethynyl}-3-ethynylpent-2-en-4-ynenitrile](/img/structure/B14207587.png)
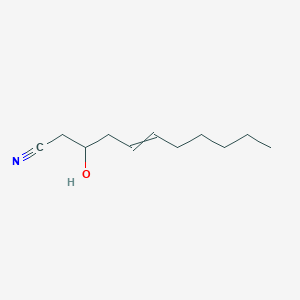

![3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14207601.png)
